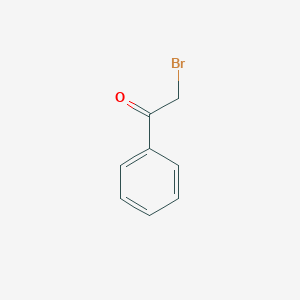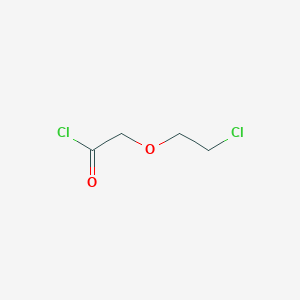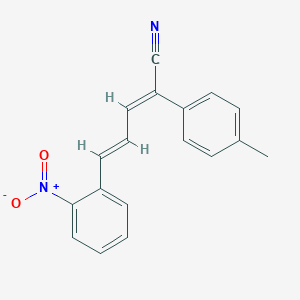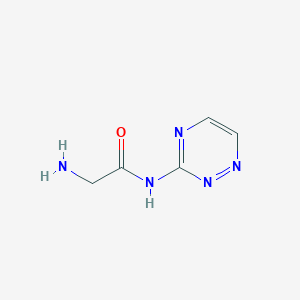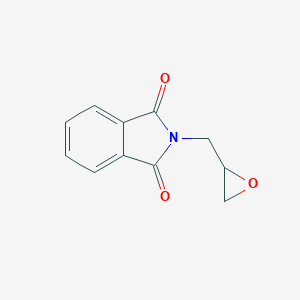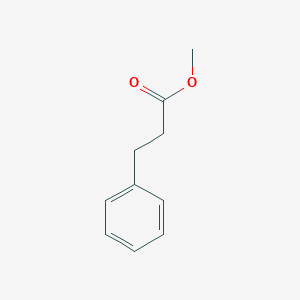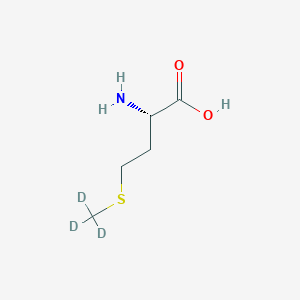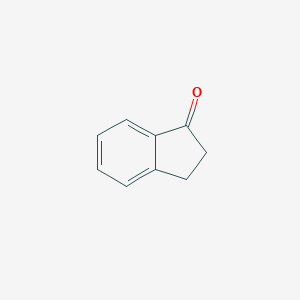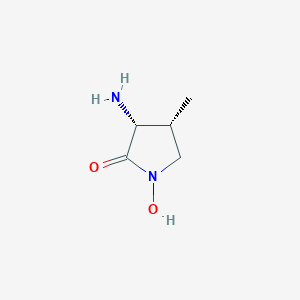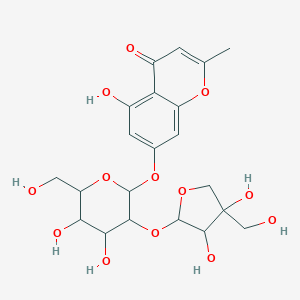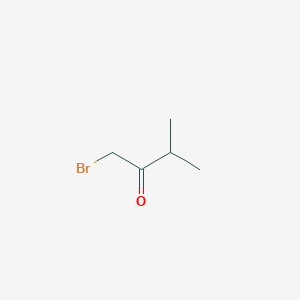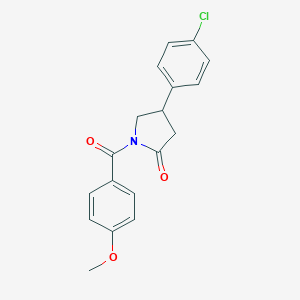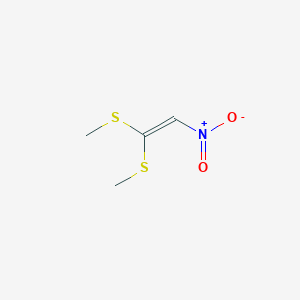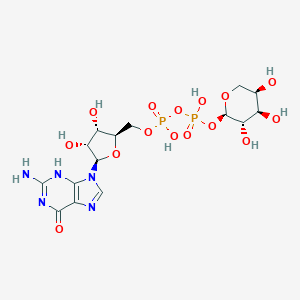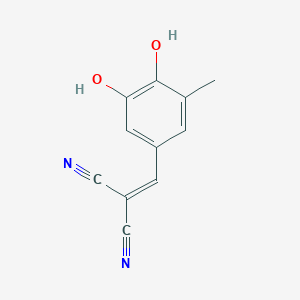
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile, also known as DMBMN, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of malononitrile and has a unique molecular structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile is not fully understood. However, studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to play a role in the development of various diseases, including cancer.
Effets Biochimiques Et Physiologiques
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its high yield synthesis method. This makes it an attractive candidate for large-scale production. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied, and its mechanism of action is relatively well understood. However, one limitation of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its potential toxicity. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. One area of research is the development of new derivatives of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile for use in various applications, such as drug development and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the potential toxicity of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its derivatives, which can help guide the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile involves the reaction of malononitrile with 3,4-dihydroxy-5-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. The synthesis method is relatively straightforward, and the yield of the reaction is high, making it an attractive method for large-scale production of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile.
Applications De Recherche Scientifique
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied for its potential applications in various fields. In the field of chemistry, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been used as a starting material for the synthesis of various derivatives. These derivatives have been studied for their potential applications in the development of new materials, such as liquid crystals, and as fluorescent probes for the detection of metal ions.
In the field of biology, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been studied for its potential applications as an anti-cancer agent. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
Propriétés
Numéro CAS |
150900-42-8 |
|---|---|
Nom du produit |
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile |
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-[(3,4-dihydroxy-5-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7-2-8(3-9(5-12)6-13)4-10(14)11(7)15/h2-4,14-15H,1H3 |
Clé InChI |
NBBJLHJHLMMMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
SMILES canonique |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Synonymes |
Propanedinitrile, [(3,4-dihydroxy-5-methylphenyl)methylene]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



